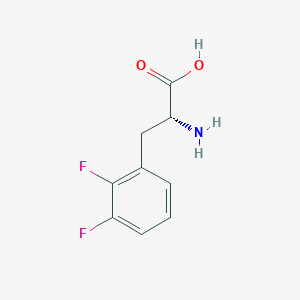

2,3-Difluoro-D-Phenylalanine

説明

Current Paradigms in Fluorine Incorporation for Bioactive Molecules

The incorporation of fluorine into biologically active molecules is a widely used strategy in medicinal chemistry to optimize lead compounds. nih.gov The unique properties of the fluorine atom, such as its small size (second only to hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond, make it an attractive element for modifying pharmaceuticals. nih.govresearchgate.net These properties can profoundly influence a molecule's acidity, basicity, conformation, and bioavailability. nih.govresearchgate.net Approximately 20-30% of all approved drugs today contain fluorine, a testament to its impact. biorxiv.org

The introduction of fluorine can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. researchgate.net This increased stability can enhance the shelf life and in vivo half-life of therapeutic proteins and peptide-based vaccines. walshmedicalmedia.comnih.gov Furthermore, fluorination can alter a molecule's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net While the replacement of a hydrogen atom with fluorine can increase lipophilicity, the effect is complex and depends on the molecular context. The strategic placement of fluorine has been shown to increase potency, lipophilicity, and lipophilic ligand efficiency in drug candidates. nih.gov

Methods for introducing fluorine into complex molecules are continually advancing, ranging from challenging synthetic chemistry techniques to biocatalytic approaches that utilize enzymes. biorxiv.orgnih.govijournals.cn Engineered microbes and enzymes offer pathways to site-selectively incorporate fluorine into natural product scaffolds, merging the structural complexity of natural products with the functional advantages of fluorination. biorxiv.orgnih.gov

| Property | Description and Impact | Source |

|---|---|---|

| Atomic Radius | Similar to hydrogen, allowing for minimal steric perturbation when substituted. | nih.gov |

| High Electronegativity | The most electronegative element, which can alter the electronic properties, pKa, and dipole moment of a molecule. | nih.govresearchgate.net |

| C-F Bond Strength | One of the strongest covalent bonds in organic chemistry, contributing to increased thermal and metabolic stability. | nih.govresearchgate.net |

| Lipophilicity Modulation | Can increase lipophilicity, potentially improving membrane permeability and oral bioavailability. | nih.govresearchgate.net |

| Metabolic Blocking | Can block sites of enzymatic oxidation, prolonging the half-life of a drug. | researchgate.net |

The Role of D-Amino Acid Stereochemistry in Modulating Biological Function

With the exception of glycine, all proteinogenic amino acids are chiral, existing as L- and D-enantiomers, which are non-superimposable mirror images of each other. numberanalytics.comwikipedia.org While life on Earth predominantly utilizes L-amino acids for ribosomal protein synthesis, D-amino acids play crucial and diverse roles in biology. wikipedia.orgfrontiersin.org D-amino acids are found in the peptidoglycan cell walls of bacteria, where they provide protection against most proteases that are designed to cleave peptide bonds between L-amino acids. frontiersin.orgfrontiersin.org

In the realm of therapeutic peptide development, the strategic incorporation of D-amino acids is a powerful method to enhance drug stability and function. numberanalytics.comjpt.com Peptides constructed from L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic application. nih.gov Replacing some or all L-amino acids with their D-counterparts can render the peptide resistant to proteolysis, significantly increasing its biological half-life and bioavailability. jpt.comnih.govmdpi.compnas.org

Beyond enhancing stability, D-amino acid stereochemistry can be critical for biological activity and receptor recognition. frontiersin.orgmdpi.com In some cases, the D-form of an amino acid is essential for a peptide to bind to its target receptor. mdpi.com The altered stereochemistry can also lead to peptides with improved selectivity for their targets. mdpi.com For example, diastereomeric peptides (containing a mix of L- and D-amino acids) can exhibit lower hydrophobicity and less stable helical structures compared to their all-L counterparts, which can prevent unwanted interactions with mammalian cell membranes and increase target selectivity. mdpi.com

| Feature | L-Amino Acids | D-Amino Acids | Source |

|---|---|---|---|

| Natural Abundance | Predominantly used in ribosomal protein synthesis in most organisms. | Less common, but found in bacterial cell walls, some marine organisms, and mammalian tissues like the brain. | wikipedia.orgnih.gov |

| Proteolytic Stability | Generally susceptible to degradation by endogenous proteases. | Highly resistant to proteolysis, leading to increased peptide stability. | frontiersin.orgjpt.comnih.gov |

| Biological Recognition | Recognized by most enzymes, transporters, and receptors. | Often not recognized by biological machinery, but can be crucial for specific receptor interactions. | jpt.commdpi.com |

| Therapeutic Application | Used to construct peptides that mimic natural ligands. | Incorporated into peptide drugs to improve stability, pharmacokinetics, and selectivity. | numberanalytics.comjpt.comnih.gov |

Specific Research Importance of 2,3-Difluoro-D-Phenylalanine

This compound is a synthetically derived, non-proteinogenic amino acid that combines the strategic advantages of both fluorine substitution and D-stereochemistry. cymitquimica.com As a derivative of D-phenylalanine, it features two fluorine atoms on the aromatic ring at the 2 and 3 positions. cymitquimica.com This specific modification pattern makes it a compound of significant interest for research in medicinal chemistry and biochemistry. cymitquimica.com

The incorporation of this amino acid into peptides is explored for the development of novel therapeutics with altered and potentially superior properties. cymitquimica.com The D-configuration is expected to confer enhanced stability against enzymatic degradation, a critical attribute for peptide-based drugs. jpt.commdpi.com The presence of the two fluorine atoms on the phenyl ring can further modulate the compound's biochemical properties, including its hydrophobicity, electronic character, and ability to engage in specific molecular interactions. walshmedicalmedia.comcymitquimica.com Fluorination of the phenyl ring is known to influence protein-protein interactions and can stabilize or destabilize cation-π interactions, which are crucial in many biological recognition events. walshmedicalmedia.comrsc.org

Research involving the L-enantiomer, 2,3-difluoro-L-phenylalanine, has provided evidence for the utility of this specific fluorination pattern. walshmedicalmedia.com For instance, the incorporation of 2,3-difluoro-L-phenylalanine into immunogenic peptides derived from the Wilms Tumor protein (WT1) resulted in an enhanced binding affinity for the Major Histocompatibility Complex (MHC). walshmedicalmedia.com This improvement was attributed to the increase in hydrophobicity conferred by the fluorine substitution. walshmedicalmedia.com Such findings highlight the potential of the 2,3-difluoro-phenylalanine scaffold in developing more effective therapeutic vaccines. walshmedicalmedia.com Consequently, this compound stands as a valuable molecular tool for researchers aiming to systematically explore how the interplay of stereochemistry and fluorination affects peptide structure, stability, and biological function. cymitquimica.com

| Property | Value / Description | Source |

|---|---|---|

| Chemical Formula | C₉H₉F₂NO₂ | cymitquimica.com |

| Molecular Weight | 199.17 g/mol (calculated) | cymitquimica.com |

| CAS Number | 266360-59-2 | cymitquimica.com |

| Synonyms | (2R)-2-Amino-3-(2,3-difluorophenyl)propanoic acid; (R)-2-Amino-3-(2,3-difluorophenyl)propanoic acid | cymitquimica.com |

| Key Structural Features | D-enantiomer of phenylalanine with two fluorine atoms at the C2 and C3 positions of the phenyl ring. | cymitquimica.com |

| Primary Research Area | Medicinal chemistry and biochemistry, specifically in the design of novel peptides or proteins with altered properties for therapeutic applications. | cymitquimica.com |

| Anticipated Benefits in Peptides | Enhanced enzymatic stability (from D-stereochemistry) and modulated hydrophobicity and binding interactions (from difluoro-substitution). | walshmedicalmedia.comcymitquimica.com |

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-amino-3-(2,3-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUXKFDPNKLPHX-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)F)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428102 | |

| Record name | 2,3-Difluoro-D-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266360-59-2 | |

| Record name | 2,3-Difluoro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=266360-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-D-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Transformations

Enantioselective Synthesis of 2,3-Difluoro-D-Phenylalanine Scaffolds

The creation of enantiomerically pure this compound is a critical first step for its use in pharmaceutical applications. Both chemical and enzymatic methods have been developed to achieve high levels of stereocontrol.

Catalytic Asymmetric Approaches and Chiral Auxiliaries

Catalytic asymmetric synthesis offers an efficient route to enantiomerically enriched compounds. One prominent strategy is the asymmetric hydrogenation of a prochiral precursor, such as a dehydroamino acid derivative. researchgate.net While specific examples for the 2,3-difluoro substituted analog are not extensively detailed in readily available literature, the general approach using rhodium or iridium catalysts with chiral phosphine ligands is a well-established method for preparing a variety of fluorinated phenylalanine derivatives. researchgate.netnih.gov The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Another powerful method involves the use of chiral auxiliaries. wikipedia.org These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of D-amino acids, a common approach is the diastereoselective alkylation of a chiral glycine enolate equivalent. nih.gov For instance, a glycine Schiff base can be attached to a chiral auxiliary, deprotonated to form an enolate, and then reacted with 2,3-difluorobenzyl bromide. The chiral auxiliary shields one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the desired this compound. Evans oxazolidinones are a well-known class of chiral auxiliaries used for such transformations. york.ac.uk

| Method | Catalyst/Auxiliary | Typical Diastereomeric/Enantiomeric Excess |

| Asymmetric Hydrogenation | Rhodium or Iridium complexes with chiral phosphine ligands | >90% ee |

| Chiral Auxiliary-Mediated Alkylation | Evans Oxazolidinones | >95% de |

Table 1: Overview of Catalytic Asymmetric and Chiral Auxiliary-Based Approaches. This table provides a summary of common methods, catalysts or auxiliaries used, and the typical stereoselectivities achieved in the synthesis of chiral amino acids, which are applicable to this compound.

Enzymatic Resolution and Biocatalytic Pathways for D-Isomers

Biocatalysis provides a green and highly selective alternative to traditional chemical synthesis. Enzymes can be employed for the kinetic resolution of a racemic mixture of 2,3-difluorophenylalanine or for the direct asymmetric synthesis of the D-isomer.

Enzymatic kinetic resolution relies on the ability of an enzyme, often a lipase, to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. nih.govorganic-chemistry.org For example, a racemic ester of 2,3-difluorophenylalanine can be treated with a lipase. The enzyme will preferentially hydrolyze the L-ester to the corresponding carboxylic acid, allowing for the separation of the unreacted D-ester. Dynamic kinetic resolution (DKR) is an advancement of this method where the unreacted enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. nih.govorganic-chemistry.org

For direct asymmetric synthesis, enzymes such as D-amino acid transaminases (DATA) and engineered Phenylalanine Ammonia Lyases (PALs) are of significant interest. nih.govnih.gov D-amino acid transaminases can catalyze the conversion of the corresponding α-keto acid (2,3-difluorophenylpyruvic acid) to this compound using a suitable amino donor. nih.gov While wild-type PALs typically produce L-amino acids from cinnamic acid derivatives, protein engineering has enabled the development of PAL variants with reversed stereoselectivity, making them capable of producing D-phenylalanine derivatives. nih.gov The substrate tolerance of these engineered enzymes is a key factor in determining their applicability for the synthesis of the 2,3-difluoro analog. researchgate.net

| Enzymatic Method | Enzyme Class | Substrate | Product |

| Kinetic Resolution | Lipase | Racemic 2,3-difluorophenylalanine ester | (R)-2,3-difluorophenylalanine ester |

| Asymmetric Synthesis | D-Amino Acid Transaminase | 2,3-difluorophenylpyruvic acid | This compound |

| Asymmetric Synthesis | Engineered Phenylalanine Ammonia Lyase | 2,3-difluorocinnamic acid | This compound |

Table 2: Biocatalytic Routes to this compound. This table outlines the main enzymatic strategies, the class of enzymes employed, the starting materials, and the desired product for the synthesis of enantiomerically pure this compound.

Diversification Strategies for this compound Derivatives

Once synthesized, this compound can be incorporated into more complex molecules. This requires robust protecting group strategies and versatile methods for forming peptide and non-peptide bonds.

Development of Protecting Group Chemistries for Peptide Synthesis

The incorporation of this compound into peptides, typically via solid-phase peptide synthesis (SPPS), necessitates the use of protecting groups for the α-amino and carboxylic acid functionalities to prevent unwanted side reactions. nih.gov The most common protecting groups for the α-amino group are the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups. kilobio.comaltabioscience.com

The synthesis of Fmoc-2,3-difluoro-D-phenylalanine-OH and Boc-2,3-difluoro-D-phenylalanine-OH is a prerequisite for their use in SPPS. These derivatives are typically prepared by reacting the free amino acid with Fmoc-OSu or Boc-anhydride, respectively, under basic conditions.

| Protecting Group | Chemical Name | Cleavage Condition |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | 20% Piperidine in DMF |

| Boc | tert-Butyloxycarbonyl | Trifluoroacetic Acid (TFA) |

Table 3: Common α-Amino Protecting Groups for this compound in Peptide Synthesis. This table details the two most widely used protecting groups for the amine function of amino acids in SPPS, along with their standard cleavage conditions.

Elaboration into Complex Peptide and Non-Peptide Architectures

The incorporation of this compound into peptides can significantly impact their conformational properties, metabolic stability, and biological activity. nih.gov For example, it can be used to modify bioactive peptides such as glucagon-like peptide-1 (GLP-1) analogues, which are used in the treatment of type 2 diabetes. google.comnih.govnih.gov The fluorinated phenyl ring can engage in unique interactions with the target receptor and the difluoro substitution pattern can alter the electronic nature of the aromatic ring, potentially leading to enhanced binding affinity or altered signaling properties. nih.gov The synthesis of such complex peptides is typically achieved through automated or manual SPPS, followed by cleavage from the solid support and purification. nih.gov

Beyond peptides, this compound can serve as a chiral building block for the synthesis of various non-peptide architectures, including heterocyclic compounds. nih.gov For instance, the amino acid can be used as a precursor for the synthesis of benzodiazepine derivatives, a class of compounds with a wide range of activities on the central nervous system. nih.govnih.gov The synthesis of such molecules often involves the transformation of the amino and carboxylic acid functionalities of the amino acid into different reactive groups to facilitate cyclization and the construction of the heterocyclic core.

| Molecule Class | Example | Synthetic Approach |

| Bioactive Peptides | GLP-1 Analogues | Solid-Phase Peptide Synthesis (SPPS) |

| Heterocycles | Benzodiazepines | Cyclization reactions from the amino acid scaffold |

Table 4: Elaboration of this compound into Complex Architectures. This table provides examples of complex molecules that can be synthesized from this compound, highlighting the diversity of its applications.

Molecular Engineering and Biological System Modulation

Impact of 2,3-Difluoro-D-Phenylalanine on Peptide and Protein Conformation

The introduction of fluorine into phenylalanine can significantly modulate the acidity, hydrophobicity, geometry, and conformation of the resulting amino acid analog. nih.gov These changes, in turn, influence the local and global structure of peptides and proteins into which the analog is incorporated. The conformational landscape of a peptide is defined by its backbone dihedral angles (phi, ψ, and ω). researchgate.net The specific substitution of this compound is expected to influence these angles through a combination of steric and electronic effects.

The D-configuration of the amino acid inherently alters the peptide backbone's geometry compared to its natural L-counterpart. This inversion of stereochemistry can induce specific turns or disrupt canonical secondary structures like alpha-helices and beta-sheets, depending on its position within the peptide sequence. researchgate.net For instance, D-amino acids are known to be capable of promoting specific β-turn conformations. researchgate.net

Furthermore, the difluorination at the 2 and 3 positions of the phenyl ring introduces strong electronic perturbations. The high electronegativity of fluorine atoms creates a dipole moment on the aromatic side chain, which can influence intramolecular and intermolecular interactions, such as CH⋯π interactions that are critical for stabilizing folded peptide structures. nih.gov The electronic nature of substituents on the phenyl ring has been shown to be a key factor in controlling the conformational equilibrium of cyclic peptides. nih.gov While specific experimental data on the precise conformational preferences of this compound within a peptide are not extensively detailed in available literature, the principles of physical organic chemistry suggest that the unique steric bulk and electron-withdrawing nature of the 2,3-difluoro pattern will impose distinct conformational constraints compared to other fluorinated or non-fluorinated phenylalanine analogs. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool used to determine the three-dimensional structure of peptides in solution, providing insights into these conformational effects. researchgate.netnih.gov

| Structural Feature | Impact on Conformation | Primary Physicochemical Driver |

|---|---|---|

| D-α-Carbon Stereochemistry | Alters backbone dihedral angles (φ, ψ); can induce non-canonical secondary structures like β-turns. | Stereoisomerism |

| 2,3-Difluoro Aromatic Ring | Modulates side-chain interactions (e.g., CH⋯π, dipole-dipole) and rotational freedom around the Cα-Cβ bond. | Steric hindrance and electronic effects (electronegativity of fluorine). nih.govnih.gov |

| Increased Hydrophobicity | Promotes burial of the side chain within the hydrophobic core of a protein or peptide assembly. | Fluorine's hydrophobic nature. |

Stabilization of Biomolecular Structures through Fluorination

A key advantage of incorporating fluorinated amino acids into biomolecules is the potential to enhance their structural stability. nih.gov This "fluoro-stabilization effect" is particularly relevant for therapeutic proteins and peptides, where increased thermal and chemical stability can translate to a longer shelf-life and improved performance. The stability of a protein is its ability to maintain its native, functional conformation, often measured by its melting temperature (Tm), the temperature at which 50% of the protein is unfolded. umn.edu

The primary mechanism behind this stabilization is often attributed to the unique properties of the carbon-fluorine bond and the increased hydrophobicity of the fluorinated side chain. nih.govnih.govresearchgate.net Fluorine is highly electronegative, yet the C-F bond is non-polarizable, leading to weaker van der Waals interactions but strong dipole moments. When multiple fluorine atoms are present, as in this compound, the side chain becomes significantly more hydrophobic than native phenylalanine. This increased hydrophobicity drives the residue into the protein's core, away from aqueous solvent, which can strengthen the hydrophobic interactions that are a major driving force for protein folding and stability. nih.gov

However, the stabilizing effect of fluorination is not universal and can be highly context-dependent. For example, one study on cytochrome c showed that free L-phenylalanine had no effect on the protein's thermal stability (Tm). nih.gov In contrast, another study demonstrated that phenylalanine could act as an effective stabilizer and inhibitor of aggregation for Bacillus amyloliquefaciens alpha-amylase. nih.gov Therefore, the stabilizing contribution of this compound would depend on its specific location within the protein structure and its interactions with surrounding residues. While general principles suggest a stabilizing potential due to enhanced hydrophobicity, precise quantitative data on the change in thermal stability (ΔTm) conferred by this specific isomer requires empirical investigation for each protein system.

Engineering Resistance to Proteolytic Degradation in D-Peptides

One of the most significant challenges in the development of peptide-based therapeutics is their rapid degradation in the body by proteases. nih.govfrontiersin.org These enzymes are essential for normal physiological processes but readily break down therapeutic peptides, leading to short in-vivo half-lives. nih.gov A powerful and widely adopted strategy to overcome this limitation is the incorporation of D-amino acids. nih.govmdpi.comlifetein.com

Proteases exhibit a high degree of stereospecificity, meaning their active sites are evolved to recognize and bind to substrates with L-configuration amino acids, which constitute nearly all naturally occurring proteins. nih.govyoutube.com When a peptide contains a D-amino acid at or near a potential cleavage site, the enzyme's ability to hydrolyze the peptide bond is severely hindered. mdpi.comnih.gov The mirror-image side-chain orientation of the D-amino acid residue creates steric hindrance within the enzyme's active site, preventing the formation of the necessary enzyme-substrate complex for catalysis to occur. nih.govscispace.com

Peptides composed entirely of D-amino acids ("inverso" peptides) are exceptionally resistant to degradation by common proteases like trypsin and chymotrypsin, as well as proteases found in serum. nih.govnih.govasm.org Even the strategic placement of a single D-amino acid at a known cleavage site can dramatically increase a peptide's half-life. youtube.com Therefore, peptides containing this compound are expected to exhibit remarkable stability against proteolysis, primarily due to the D-stereochemistry of the α-carbon. frontiersin.orgnih.gov This intrinsic resistance makes such peptides highly attractive candidates for the development of long-acting therapeutics, as their enhanced stability allows for prolonged circulation and activity in vivo. lifetein.com

| Peptide Type | Susceptibility to Common Proteases (e.g., Trypsin, Serum Proteases) | Mechanism of Action/Resistance | Typical In-Vivo Half-Life |

|---|---|---|---|

| All L-amino acid peptide | High | Recognized as a natural substrate; fits into the enzyme's stereospecific active site. nih.gov | Short (minutes) nih.gov |

| Peptide with D-amino acid substitutions | Very Low / Negligible | Stereochemical mismatch prevents binding to the protease active site due to steric hindrance. nih.govnih.govasm.org | Significantly extended (hours to days) nih.govyoutube.com |

Mechanistic Biological Investigations

Elucidation of Molecular Interactions with Biological Receptors

Structural Basis of Ligand Binding and Recognition

The introduction of D-phenylalanine into peptide structures has been shown to enhance binding affinities for certain receptors. For example, inserting D-Phe into DOTA-conjugated Gonadotropin-Releasing Hormone (GnRH) peptides improved their binding affinity for the GnRH receptor. This suggests that the stereochemistry and aromatic nature of the D-isomer can favorably influence ligand-receptor interactions.

Specifically, the binding affinity of DOTA-Ahx-(D-Lys⁶-GnRH1) was 36.1 nM. The insertion of D-Phe to create DOTA-D-Phe-Ahx-(D-Lys⁶-GnRH) and DOTA-Ahx-D-Phe-(D-Lys⁶-GnRH) improved these affinities to 16.3 nM and 7.6 nM, respectively. The fluorination at the 2 and 3 positions of the phenyl ring in 2,3-Difluoro-D-phenylalanine would further alter its electronic properties and hydrophobicity, which could modulate such binding interactions, though specific data is unavailable.

Stereospecificity in Receptor-Ligand Systems

Receptor-ligand interactions are often highly stereospecific, showing a preference for one enantiomer over the other. The extracellular calcium-sensing receptor (CaSR), for instance, is stereoselectively activated by aromatic L-amino acids but not their D-isomers.

Studies on CaSR show that L-phenylalanine (L-Phe) is significantly more effective at evoking cellular responses than D-phenylalanine. For example, L-Phe can enhance the sensitivity of CaSR to extracellular calcium, an effect that is markedly greater than that observed with D-Phe. This stereoselectivity is crucial for the receptor's role in sensing amino acids to mediate physiological responses, such as hormone secretion. This suggests that this compound would likely exhibit different, and potentially weaker, activity at receptors that preferentially bind the L-enantiomer.

Enzyme Inhibition Profiling and Kinetic Studies

Modulation of Phenylalanine-Metabolizing Enzymes

The primary enzyme in phenylalanine metabolism is Phenylalanine Hydroxylase (PAH), which converts L-phenylalanine to L-tyrosine. Deficiencies in this enzyme lead to the metabolic disorder phenylketonuria (PKU). Research indicates that PAH activity can be allosterically activated by L-phenylalanine. Interestingly, D-phenylalanine has also been shown to activate the enzyme to a similar extent as L-phenylalanine, although at higher concentrations.

Conversely, fluorinated analogs of L-phenylalanine, such as 2-fluoro- and 4-fluoro-phenylalanine, have been identified as potent antimetabolites that can act as selective agents against certain microorganisms by inhibiting key enzymes in the aromatic amino acid biosynthetic pathway. For instance, these analogs can cause feedback inhibition of 3-deoxy-d-arabinoheptulosonate 7-phosphate synthase. This suggests that this compound could potentially act as an inhibitor of related microbial enzymes, though specific kinetic data are not available.

Influence on Cellular Signaling and Pathophysiological Processes

While direct evidence for this compound is lacking, studies on D- and L-phenylalanine show their ability to influence cellular signaling pathways, particularly through receptors that sense nutrients. The extracellular calcium-sensing receptor (CaSR) is a key example, acting as a sensor for both calcium and L-amino acids to trigger intracellular signaling cascades.

L-phenylalanine acts as a positive allosteric modulator of the CaSR, enhancing its sensitivity to calcium and stimulating intracellular calcium mobilization and calcitonin release. This signaling is stereospecific, with D-phenylalanine being much less effective. In humans, ingestion of L-phenylalanine, but not D-phenylalanine, leads to increased concentrations of insulin and glucagon. However, D-phenylalanine was found to increase postprandial levels of Peptide YY (PYY), another hormone involved in appetite regulation. Phenylalanine has also been shown to regulate protein synthesis through the mTOR signaling pathway in bovine mammary epithelial cells. These findings highlight that while the L-isomer is typically more active at nutrient-sensing receptors, the D-isomer is not entirely inert and can influence distinct hormonal and signaling pathways.

Exploration in Metabolic Disease Research

The investigation of fluorinated phenylalanine derivatives, including by extension the conceptual application of this compound, has shown promise in the field of metabolic disease research. The unique properties imparted by fluorine can turn these modified amino acids into valuable tools for studying and potentially treating metabolic disorders.

One of the most significant applications of fluorinated phenylalanines is in the development of enzyme inhibitors. The high electronegativity of fluorine can alter the electronic properties of the molecule, leading to tighter binding to enzyme active sites or modulation of metabolic pathways. For example, derivatives of fluorinated phenylalanine are integral components of certain drugs used to treat type 2 diabetes. Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, contains a (R)-2,4,5-trifluorophenylalanine moiety. nih.gov DPP-4 inhibitors work by preventing the breakdown of incretin hormones, which play a crucial role in regulating blood sugar levels. nih.gov Another example is Evogliptin, which also incorporates a fluorinated phenylalanine derivative and is being investigated for the treatment of type II diabetes. nih.gov

Furthermore, fluorinated amino acids are utilized as probes in metabolic studies. The incorporation of ¹⁸F, a positron-emitting isotope of fluorine, allows for the use of Positron Emission Tomography (PET) to visualize metabolic processes in vivo. nih.gov For instance, 4-borono-2-[¹⁸F]fluoro-D,L-phenylalanine has been used in PET imaging to assess tumor metabolism. nih.gov This highlights the potential of fluorinated phenylalanines to serve as diagnostic tools in metabolic research.

Recent studies have also pointed to the role of L-phenylalanine in metabolic regulation, with elevated levels being associated with metabolic dysfunction-associated steatotic liver disease (MASLD). nih.gov Research has shown that L-phenylalanine can promote liver steatosis by inhibiting mitophagy, the process of mitochondrial quality control. nih.gov While this research focuses on the non-fluorinated parent compound, it opens avenues for investigating how fluorinated derivatives might modulate these pathways. For instance, fluorinated phenylalanines have been shown to be potent inhibitors of the proteasome's chymotrypsin-like sites, suggesting their potential to interfere with cellular protein degradation pathways that are also relevant in metabolic diseases. nih.gov

The table below provides examples of fluorinated phenylalanine derivatives and their applications in metabolic disease research and therapy.

| Compound/Derivative | Application | Mechanism of Action/Use |

| (R)-2,4,5-Trifluorophenylalanine | Component of Sitagliptin (antidiabetic drug) | Dipeptidyl peptidase-4 (DPP-4) inhibitor nih.gov |

| (R)-2,5-Difluorophenylalanine | Building block for LY2497282 (antidiabetic drug candidate) | Dipeptidyl peptidase-4 (DPP-4) inhibitor nih.gov |

| 4-Borono-2-[¹⁸F]fluoro-D,L-phenylalanine | PET imaging agent | Targets aberrant cellular metabolism for tumor imaging nih.gov |

| Pentafluoro-L-phenylalanine | Proteasome inhibitor research | Specific inhibition of the β5 subunit of the proteasome nih.gov |

Advanced Analytical and Computational Research Techniques

Computational Chemistry and Molecular Modeling Studies

Computational modeling serves as a powerful tool to predict and analyze the properties of 2,3-Difluoro-D-phenylalanine, guiding experimental research and providing a theoretical framework for observed phenomena.

Quantum Mechanical (QM) and Molecular Dynamics (MD) simulations offer a detailed view of the atomic-level characteristics and behavior of this compound. QM methods are employed to calculate the electronic structure, charge distribution, and reactivity of the molecule. These calculations are fundamental for understanding how the fluorine substitutions alter the stereoelectronic properties of the phenylalanine ring.

MD simulations, often using force fields specifically parameterized for fluorinated amino acids, provide insights into the dynamic behavior of the molecule over time. nih.govacs.org These simulations can model the compound in various environments, such as in solution or interacting with a biological macromolecule like a protein. For instance, MD studies can reveal how this compound influences the stability and conformational dynamics of a peptide into which it is incorporated. nih.govmdpi.com The development of accurate force field parameters for fluorinated aromatic amino acids is a critical prerequisite for these simulations, ensuring that the molecular mechanical energies and conformational propensities are realistically represented. nih.govacs.org

| Computational Method | Application to this compound | Key Insights |

| Quantum Mechanics (QM) | Calculation of electron density, electrostatic potential, and bond energies. | Understanding of stereoelectronic effects, reactivity, and intramolecular interactions. |

| Molecular Dynamics (MD) | Simulation of molecular motion in solution or within a protein binding site. | Prediction of conformational preferences, interaction dynamics, and impact on protein structure. |

| Force Field Parametrization | Development of specific parameters for fluorinated amino acids for use in MD. | Enables accurate and reliable MD simulations of proteins containing the modified residue. nih.govacs.org |

A primary motivation for incorporating fluorine into drug candidates is to enhance their metabolic stability and modulate their pharmacokinetic properties. nih.govchemrxiv.org Fluorine atoms, particularly on an aromatic ring, can block sites susceptible to metabolic oxidation by enzymes such as cytochrome P450. nih.gov Computational (in silico) methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules.

For this compound, models can predict key pharmacokinetic parameters like lipophilicity (logP), aqueous solubility, and potential for membrane permeability. nih.gov The introduction of two fluorine atoms is expected to increase the hydrophobicity of the amino acid side chain, which can influence its distribution in the body. Furthermore, computational models can predict the molecule's resistance to enzymatic degradation, a crucial factor for its viability as a component of peptide-based therapeutics. chemrxiv.orgnih.gov Machine learning frameworks, utilizing chemical structures as input, are increasingly being used to predict entire pharmacokinetic profiles, offering a valuable tool in the early stages of drug discovery. nih.govnih.gov

The substitution of hydrogen with fluorine significantly impacts the conformational preferences of the amino acid side chain due to stereoelectronic effects. nih.govencyclopedia.pubresearchgate.net The fluorine atoms are highly electronegative and alter the electron distribution of the phenyl ring. This change can influence non-covalent interactions, such as cation-π and π-π stacking, which are critical for protein structure and ligand binding. nih.gov

Conformational analysis, performed using computational methods, explores the potential energy surface of the molecule to identify low-energy, stable conformations. tandfonline.com These studies reveal the preferred orientations (rotamers) of the difluorophenyl group relative to the amino acid backbone. Cryogenic infrared spectroscopy combined with density functional theory has been used to study how fluorination position affects interactions in dimers of phenylalanine, revealing significant structural changes attributed to the reduction of electron density in the aromatic system. mpg.de Understanding the conformational landscape of this compound is essential for designing it into peptides or proteins where a specific side-chain orientation is required for biological activity. researchgate.netcnr.it

Spectroscopic Applications in Structural and Functional Research

Spectroscopic techniques provide experimental data that complements computational predictions, offering direct observation of the molecule's structure, environment, and interactions.

¹⁹F Nuclear Magnetic Resonance (NMR) is an exceptionally powerful technique for studying fluorinated molecules in biological systems. nih.govacs.org The ¹⁹F nucleus has several advantageous properties, including a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, which results in high sensitivity. ucla.eduhuji.ac.il Crucially, since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are free from background signals. nih.goved.ac.uk

The chemical shift of a ¹⁹F nucleus is extremely sensitive to its local chemical environment, making it an exquisite probe for subtle conformational changes, ligand binding, and protein-protein interactions. acs.orgnih.govrhhz.net When this compound is incorporated into a protein, it provides two distinct fluorine signals. Changes in the chemical shifts of these signals can report on the local environment within the protein and detect structural perturbations upon binding to another molecule. nih.govacs.org This allows researchers to map out regions of a protein involved in conformational changes or ligand binding. nih.gov

| Property of ¹⁹F Nucleus | Implication for NMR Studies |

| Spin | 1/2 |

| Natural Abundance | 100% |

| Sensitivity | 83% relative to ¹H |

| Chemical Shift Range | >400 ppm |

| Biological Abundance | Essentially zero |

Fluorine-18 (B77423) (¹⁸F) is a positron-emitting isotope with an ideal half-life (approx. 110 minutes) for Positron Emission Tomography (PET) imaging. nih.gov Radiolabeled amino acids are valuable PET tracers for oncology because many cancer cells upregulate amino acid transporters to meet their high metabolic demands. nih.govfrontiersin.orgmdpi.com

Labeling this compound with ¹⁸F would create a potential PET tracer for tumor imaging. The D-enantiomer is of particular interest because, unlike L-amino acids, it is generally not incorporated into proteins. nih.gov This could lead to lower background accumulation in healthy tissues and consequently a higher tumor-to-background signal ratio, improving image quality. nih.govresearchgate.net Preclinical studies of similar compounds, such as 3-D-[¹⁸F]fluorophenylalanine, have shown promise for delineating tumors. nih.govresearchgate.netbohrium.com The development of a tracer like [¹⁸F]this compound would involve optimizing its radiosynthesis and evaluating its uptake mechanism, biodistribution, and tumor-targeting efficacy in preclinical models. nih.goviu.edunih.gov

Translational Research and Future Perspectives

Rational Design of Therapeutics Incorporating 2,3-Difluoro-D-Phenylalanine

The rational design of therapeutics is a hypothesis-driven process aimed at optimizing the physical, chemical, and biological properties of a drug candidate. nih.gov The incorporation of this compound into peptides and small molecules is a powerful strategy to enhance their therapeutic potential by modulating key pharmacokinetic and pharmacodynamic parameters. acs.orgnih.gov

The presence of fluorine can confer a variety of advantages including enhanced resistance to metabolism, higher membrane permeability, and more potent target-binding. nih.gov Specifically, the strong carbon-fluorine bond is less susceptible to metabolic attack, particularly by cytochrome P450 enzymes, a common pathway for drug degradation. researchgate.net This increased metabolic stability can lead to a longer biological half-life.

Furthermore, the introduction of the D-amino acid configuration is a well-established method to improve the proteolytic stability of peptide-based drugs. nih.gov The combination of the D-isomer with fluorine substitution in this compound creates a building block that is exceptionally resistant to enzymatic degradation.

Fluorination also significantly influences non-covalent binding interactions, which are critical for a drug's affinity and specificity for its biological target. nih.gov The electron-withdrawing nature of the two fluorine atoms on the phenyl ring can alter the electronic properties of the aromatic side chain, potentially leading to stronger interactions with protein targets. Studies have shown that introducing a D-phenylalanine residue can enhance receptor binding affinities in certain peptide constructs. nih.gov The unique electronic and steric profile of the 2,3-difluoro substitution pattern can be used to fine-tune these interactions for optimal potency.

| Parameter | Effect of Incorporating this compound | Underlying Rationale |

|---|---|---|

| Metabolic Stability | Increased | The strong C-F bond is resistant to oxidative metabolism by enzymes like cytochrome P450. researchgate.net |

| Proteolytic Resistance | Increased | The D-amino acid configuration is not recognized by most endogenous proteases. nih.gov |

| Receptor Binding Affinity | Modulated/Potentially Increased | Fluorine's electronegativity alters the electronic landscape of the side chain, influencing non-covalent interactions with the target receptor. nih.gov |

| Conformational Control | Constrained | Fluorine substitution can restrict the rotational freedom of the side chain, pre-organizing the peptide into a bioactive conformation. nih.gov |

| Lipophilicity & Permeability | Increased | Fluorination generally increases lipophilicity, which can improve passive diffusion across cell membranes. acs.orgrsc.org |

Development of Advanced Biomedical Probes

The unique nuclear and spectroscopic properties of fluorine make this compound an excellent candidate for the development of advanced biomedical probes for diagnostics and mechanistic studies.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The fluorine-19 (¹⁹F) nucleus has favorable NMR properties, including 100% natural abundance and high sensitivity. acs.org Since biological systems are virtually devoid of fluorine, ¹⁹F NMR offers background-free signal detection. acs.org Incorporating this compound into a peptide or protein allows researchers to use ¹⁹F NMR to study protein structure, dynamics, folding, and interactions with other molecules in vitro and potentially in vivo. acs.orgresearchgate.net The chemical shift of the fluorine atoms is highly sensitive to the local microenvironment, providing detailed information about conformational changes upon ligand binding or other biological events. nih.gov

Positron Emission Tomography (PET) Imaging: The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter in PET imaging, a non-invasive technique for visualizing and quantifying biological processes in vivo. murphylab.org this compound can be synthesized with ¹⁸F to create PET radiotracers. D-amino acid-based tracers are of particular interest for tumor imaging because their reduced incorporation into proteins in healthy tissues may lead to lower background signal and higher tumor-to-brain or tumor-to-tissue ratios. nih.gov For example, studies with other fluorinated D-phenylalanine analogs have shown potential for delineating tumors with enhanced contrast. nih.gov An ¹⁸F-labeled this compound tracer could be a valuable tool for oncology, tracking amino acid transport and metabolism, which are often upregulated in cancer cells. nih.gov

Fluorescent Probes: While the intrinsic fluorescence of fluorinated phenylalanines is not as strong as conventional fluorophores, derivatives of phenylalanine can be engineered into fluorescent probes. nih.govnih.gov The introduction of fluorine can modify the photophysical properties of adjacent fluorescent moieties. The environmental sensitivity of such probes can be used to report on binding events or changes in the local environment, making them useful for high-throughput screening and cellular imaging. nih.gov

| Probe Type | Application | Key Advantage of this compound |

|---|---|---|

| ¹⁹F NMR Probe | Studying protein structure, dynamics, and interactions. acs.org | Background-free signal; high sensitivity of ¹⁹F chemical shift to the local environment. acs.orgnih.gov |

| ¹⁸F PET Imaging Agent | Oncologic imaging of amino acid metabolism. nih.govnih.gov | D-configuration may reduce non-specific uptake in healthy tissue, improving image contrast. nih.gov |

| Fluorescent Probe Component | Sensing protein binding and folding. nih.gov | Fluorine atoms can modulate the photophysical properties and environmental sensitivity of an attached fluorophore. |

Strategies for Overcoming Drug Resistance in Novel Compounds

Drug resistance is a major obstacle in the treatment of diseases like cancer and bacterial infections. mdpi.com A common mechanism of resistance involves the overexpression of efflux pumps, such as P-glycoprotein, which actively remove therapeutic agents from the cell, reducing their intracellular concentration and efficacy. nih.gov Another mechanism is the enzymatic degradation of the drug.

The incorporation of this compound into drug candidates offers a promising strategy to circumvent these resistance mechanisms.

Evading Efflux Pumps: Fluorination increases the lipophilicity of a molecule, which can alter how it interacts with the binding pockets of efflux pumps. biotechniques.com By modifying the shape and electronic surface potential, a fluorinated drug may no longer be recognized as a substrate by these transporters, allowing it to accumulate within the resistant cells. nih.gov

Blocking Metabolic Degradation: As previously mentioned, the C-F bond is exceptionally strong and resistant to metabolic cleavage. hyphadiscovery.com In cases where drug resistance is mediated by enhanced metabolism of the therapeutic agent, incorporating this compound at a metabolically vulnerable position can block this degradation pathway, restoring the drug's activity. researchgate.net

Altering Target Binding: Resistance can also arise from mutations in the drug's target protein, which reduce binding affinity. The unique steric and electronic properties of the 2,3-difluorophenyl group can facilitate novel, potent interactions with the mutated target that are not possible for the non-fluorinated parent compound, thereby overcoming target-based resistance.

For instance, research into novel antibiotics has shown that creating fluorinated derivatives of existing drugs can be a viable strategy to overcome bacterial resistance mechanisms. biotechniques.com This approach aims to create analogues that are not susceptible to the same enzymatic inactivation or efflux pathways as their predecessors.

Interdisciplinary Research Directions in Fluorine Chemistry and Biology

The unique properties of this compound position it at the nexus of several interdisciplinary research fields, promising future innovations beyond conventional drug design. nih.govnih.gov

Chemical Biology: As a bio-orthogonal tool, this amino acid can be incorporated into proteins to probe complex biological systems without perturbing them. rsc.org This enables detailed studies of protein function and interaction networks directly within their native cellular environment using techniques like ¹⁹F NMR. acs.org

Synthetic Biology: Researchers are engineering microorganisms to biosynthetically incorporate non-canonical amino acids like fluorinated phenylalanines into proteins. This opens the door to creating novel biocatalysts with enhanced stability or altered substrate specificity, or to producing new biomaterials with unique properties.

Materials Science: The incorporation of highly fluorinated amino acids into peptides can induce self-assembly into well-defined nanostructures, such as fibrils or hydrogels. The properties of these materials—hydrophobicity, thermal stability, and rigidity—can be precisely tuned through fluorination, leading to applications in tissue engineering, drug delivery, and nanotechnology. rsc.org

Biocatalysis: Introducing fluorinated amino acids near the active site of an enzyme can modulate its catalytic activity and selectivity. The strong electron-withdrawing effects of the difluorophenyl group can alter the pKa of nearby residues or change the electrostatic environment of the active site, potentially leading to enzymes with novel or improved catalytic functions for industrial and chemical synthesis.

The continued exploration of fluorinated amino acids like this compound will undoubtedly fuel further collaboration between chemists, biologists, and materials scientists, leading to the development of next-generation therapeutics, diagnostics, and functional biomaterials. acs.org

Q & A

Q. What are the recommended synthetic routes for producing 2,3-Difluoro-D-Phenylalanine with high enantiomeric purity?

The synthesis of this compound typically involves asymmetric hydrogenation or enzymatic resolution methods. For example, solid-phase peptide synthesis (SPPS) using Fmoc-protected intermediates (as seen in structurally similar compounds like Fmoc-3-Trifluoromethyl-L-Phenylalanine ) can ensure enantiomeric purity. Key steps include optimizing reaction conditions (e.g., pH, temperature) to minimize racemization and using chiral auxiliaries or catalysts. Analytical validation via chiral HPLC or circular dichroism (CD) spectroscopy is critical to confirm stereochemical integrity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Structural validation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm fluorine substitution patterns and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., theoretical MW 201.17 for this compound analogs ).

- X-ray Crystallography : For resolving crystal structures, particularly when studying conformational effects of fluorination .

Q. What safety protocols are essential for handling fluorinated aromatic amino acids like this compound?

- Use local exhaust ventilation and closed systems to avoid inhalation or skin contact, as fluorinated compounds may exhibit unpredictable toxicity .

- Wear nitrile gloves , safety goggles , and lab coats resistant to organic solvents.

- Store the compound in airtight containers under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How does the fluorination pattern (2,3-diF) influence the bioactivity of D-Phenylalanine derivatives in peptide-based drug design?

The 2,3-difluoro substitution alters electronic and steric properties:

- Electronic Effects : Fluorine’s electron-withdrawing nature reduces electron density in the aromatic ring, potentially enhancing binding affinity to hydrophobic pockets in target proteins .

- Steric Hindrance : Fluorine atoms at the 2,3-positions may restrict rotational freedom, stabilizing specific conformations in peptide backbones. Comparative studies with 2,5-difluoro analogs (e.g., 2,5-Difluoro-L-Phenylalanine ) can reveal positional effects on proteolytic stability or receptor interactions.

Q. What experimental strategies resolve contradictory data on the metabolic stability of fluorinated amino acids?

- Isotopic Labeling : Use - or -labeled this compound to track metabolic pathways via radiometric assays .

- In Vitro/In Vivo Correlation : Compare stability in liver microsomes (e.g., human CYP450 enzymes) versus animal models to identify species-specific discrepancies .

- Computational Modeling : Molecular dynamics simulations to predict degradation hotspots based on fluorine’s electronegativity and bond strength .

Q. How can researchers assess the impact of this compound on protein folding dynamics?

- Fluorescence Quenching Assays : Monitor Förster resonance energy transfer (FRET) in fluorophore-labeled peptides to detect conformational changes .

- Differential Scanning Calorimetry (DSC) : Measure thermal denaturation profiles to evaluate stability shifts in fluorinated vs. non-fluorinated proteins .

- Cryo-Electron Microscopy (Cryo-EM) : Resolve high-resolution structures of fluorinated peptide-protein complexes to identify steric clashes or binding enhancements .

Q. What are the challenges in incorporating this compound into solid-phase peptide synthesis (SPPS)?

- Deprotection Efficiency : The stability of fluorinated side chains under acidic conditions (e.g., TFA cleavage) must be validated to avoid defluorination .

- Coupling Kinetics : Steric hindrance from fluorine atoms may slow amino acid coupling; use activating agents like HATU or Oxyma Pure to improve yields .

- Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients is recommended to separate fluorinated peptide diastereomers .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。